Cas no 868369-79-3 (N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide)

N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, N-(7-chloro-3,4-dimethyl-2(3H)-benzothiazolylidene)-2-oxo-
- (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
- 868369-79-3
- AB00676190-01
- N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
- N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- ZINC03852465
- AKOS024610973
- ZINC02714347
- F1814-0593
- CCG-342087
-
- インチ: 1S/C19H13ClN2O3S/c1-10-7-8-13(20)16-15(10)22(2)19(26-16)21-17(23)12-9-11-5-3-4-6-14(11)25-18(12)24/h3-9H,1-2H3
- InChIKey: JXWJHDUBRDFLLG-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=CC=C2C=C1C(N=C1N(C)C2=C(C)C=CC(Cl)=C2S1)=O
計算された属性
- 精确分子量: 384.0335411g/mol
- 同位素质量: 384.0335411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 1
- 複雑さ: 680
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 84.3Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 584.9±60.0 °C(Predicted)
- 酸度系数(pKa): -2.18±0.20(Predicted)
N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-0593-10μmol |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1814-0593-2mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1814-0593-4mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | BA64227-5mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA64227-25mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA64227-50mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F1814-0593-5mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1814-0593-15mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1814-0593-20mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1814-0593-25mg |
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide |
868369-79-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide 関連文献
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
8. Back matter
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Research Briefing on N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide (CAS: 868369-79-3)
N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide (CAS: 868369-79-3) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole and chromene scaffold, exhibits promising biological activities, particularly in the context of targeted therapy and drug development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the synthetic pathways and structural modifications of N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide. Researchers have employed advanced techniques such as multi-step organic synthesis and spectroscopic characterization (e.g., NMR, MS, and X-ray crystallography) to confirm the compound's structure and purity. The synthetic routes often involve the condensation of 7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazole-2-carbaldehyde with 2-oxo-2H-chromene-3-carboxylic acid derivatives, followed by purification and optimization to enhance yield and scalability.
In terms of biological activity, N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide has demonstrated potent inhibitory effects on specific molecular targets, including kinases and enzymes involved in inflammatory and proliferative pathways. Preclinical studies have shown that this compound exhibits significant anti-cancer properties, particularly in models of breast and lung cancer, where it induces apoptosis and inhibits cell migration. Additionally, its anti-inflammatory effects have been explored in vitro and in vivo, suggesting potential applications in treating chronic inflammatory diseases.
Mechanistic studies have revealed that the compound's activity is mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK cascades. Molecular docking and computational modeling have further elucidated the binding interactions between the compound and its target proteins, providing insights into its high affinity and selectivity. These findings underscore the compound's potential as a lead candidate for the development of targeted therapies.
Despite these promising results, challenges remain in the clinical translation of N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and pharmacokinetic studies. Current research efforts are focused on derivatization and formulation strategies to improve the compound's drug-like properties and therapeutic index.
In conclusion, N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide represents a promising scaffold for drug discovery, with demonstrated efficacy in preclinical models of cancer and inflammation. Continued research into its mechanism of action and optimization of its pharmacological profile will be critical for advancing this compound toward clinical development. This briefing underscores the importance of interdisciplinary collaboration in translating chemical discoveries into therapeutic innovations.
868369-79-3 (N-(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)




